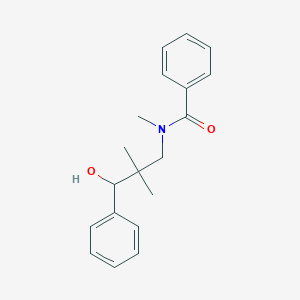
Benzamide,N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a substituted phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, 3-hydroxy-2,2-dimethyl-3-phenylpropylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with 3-hydroxy-2,2-dimethyl-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the benzamide core structure.
N-Methylation: The resulting benzamide is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-Methylbenzamide: A methylated derivative of benzamide.
3-Hydroxy-2,2-dimethyl-3-phenylpropylamine: A related compound with a similar side chain.
Uniqueness
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a hydroxylated phenylpropyl side chain and N-methylation makes it a compound of interest for various applications.
Propriétés
Numéro CAS |
15451-22-6 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,17(21)15-10-6-4-7-11-15)14-20(3)18(22)16-12-8-5-9-13-16/h4-13,17,21H,14H2,1-3H3 |
Clé InChI |
NEJBKWYGQLTJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















